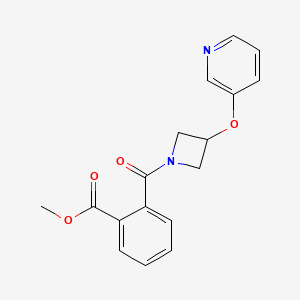
Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidines, such as “Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate”, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction, known as the aza Paternò–Büchi reaction, is a common method for synthesizing functionalized azetidines .Applications De Recherche Scientifique
Synthesis of Azetidines
“Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate” can be used in the synthesis of azetidines . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Aza-Michael Addition
This compound can be used in the Aza-Michael addition of NH-heterocycles . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Synthesis of Oxetane Compounds
“Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate” can also be used in the synthesis of oxetane compounds . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Suzuki–Miyaura Cross-Coupling Reaction
This compound can be used in the Suzuki–Miyaura cross-coupling reaction . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Synthesis of Heterocyclic Amino Acid Derivatives
“Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate” can be used in the synthesis of new heterocyclic amino acid derivatives . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Commercial Availability
This compound is commercially available and can be purchased for scientific research needs . It is also known by registry numbers ZINC000238871824 .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-17(21)15-7-3-2-6-14(15)16(20)19-10-13(11-19)23-12-5-4-8-18-9-12/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDONPXTEGTTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide](/img/structure/B2707222.png)
![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2707224.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2707225.png)
![2-(2-Methoxyphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2707227.png)
![(3As,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride](/img/structure/B2707228.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2707230.png)

![3-[2-(4-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2707232.png)

![N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2707236.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2707239.png)